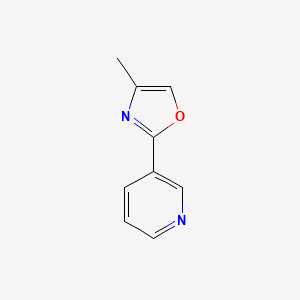
4-Methyl-2-(pyridin-3-yl)-oxazole
Übersicht
Beschreibung
4-Methyl-2-(pyridin-3-yl)-oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridin-3-yl)-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-pyridinecarboxaldehyde with 4-methyl-2-aminophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding oxazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for the introduction of various substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(pyridin-3-yl)-oxazole has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Methyl-2-(pyridin-3-yl)-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-3-yl)-oxazole: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-Methyl-2-(pyridin-2-yl)-oxazole: The position of the pyridine ring nitrogen is different, potentially leading to variations in binding affinity and selectivity.
4-Methyl-2-(pyridin-4-yl)-oxazole: Similar structure but with the pyridine nitrogen at the 4-position, which can influence its interaction with biological targets.
Uniqueness: 4-Methyl-2-(pyridin-3-yl)-oxazole is unique due to the specific positioning of the methyl group and the pyridine nitrogen, which can significantly impact its chemical properties and biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methyl-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI-Schlüssel |
BDTMIZWDQMTNOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

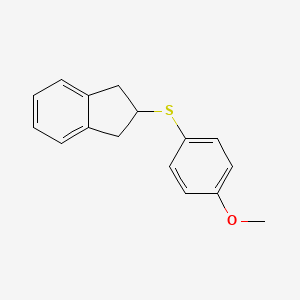

![5-Chloro-3-methyl-1,3-dihydro[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxide](/img/structure/B8445864.png)
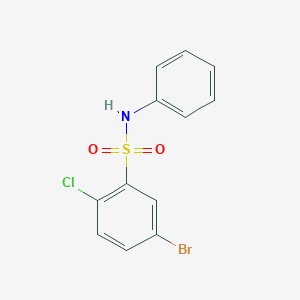
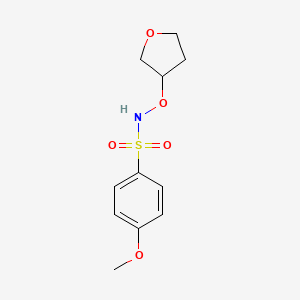
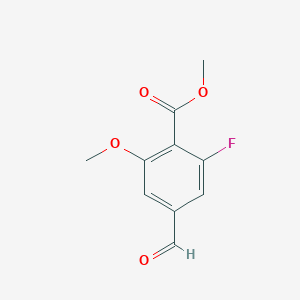
![Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine](/img/structure/B8445891.png)
![6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline](/img/structure/B8445895.png)
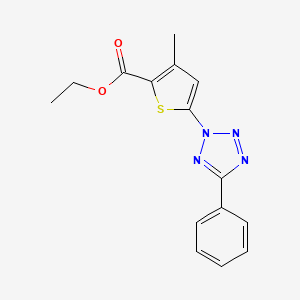


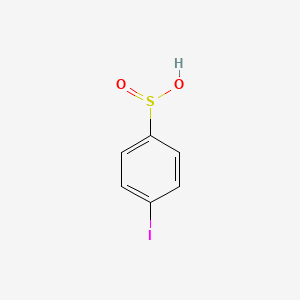
![5-[1-(3,5-Difluoro-phenyl)-ethyl]-2-fluoro-benzonitrile](/img/structure/B8445936.png)

